An In-depth Technical Guide on the Core of Adentri (Adenosine)
An In-depth Technical Guide on the Core of Adentri (Adenosine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "Adentri" is not a recognized chemical entity, it is understood to be a trade name for formulations containing adenosine. This guide provides a comprehensive overview of the chemical and biological properties of adenosine, the active core of Adentri. Adenosine is a fundamental nucleoside that plays a critical role in numerous physiological processes. It acts as a signaling molecule by activating four G protein-coupled receptors (GPCRs), thereby modulating cellular and tissue functions, particularly under conditions of energy depletion or stress.[1]
Chemical Structure of Adenosine
Adenosine is a purine nucleoside composed of an adenine molecule attached to a ribose sugar moiety.
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IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Molecular Formula: C₁₀H₁₃N₅O₄
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Molecular Weight: 267.24 g/mol
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Canonical SMILES: C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O
2D Chemical Structure:
Adenosine Signaling Pathways
Extracellular adenosine exerts its effects by binding to four distinct G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The activation of these receptors triggers intracellular signaling cascades that are often cell-type and context-dependent.
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A₁ and A₃ Receptors: These receptors typically couple to inhibitory G-proteins (Gαᵢ), leading to the inhibition of adenylyl cyclase (AC). This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
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A₂ₐ and A₂ₑ Receptors: In contrast, these receptors couple to stimulatory G-proteins (Gαₛ), which activate adenylyl cyclase. This leads to an increase in intracellular cAMP levels.[1][2]
The downstream effects of these signaling pathways are diverse and can influence inflammation, immune responses, and cellular metabolism.[3] For instance, in the context of the tumor microenvironment, adenosine signaling can promote an M2-like phenotype in macrophages and regulate cytokine production.[4]
Caption: Adenosine signaling pathway overview.
Quantitative Data
The following table summarizes key quantitative parameters related to adenosine and its analogs.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) |
| Adenosine | A₁ | 15 | 70 |
| Adenosine | A₂ₐ | 25 | 140 |
| Adenosine | A₂ₑ | 1.2 x 10³ | 5.6 x 10³ |
| Adenosine | A₃ | 30 | 1.3 x 10³ |
| CGS-21680 (A₂ₐ agonist) | A₂ₐ | 15 | 27 |
| 2-Cl-IB-MECA (A₃ agonist) | A₃ | 0.34 | 1.2 |
Data compiled from representative studies. Actual values may vary depending on the experimental system.
Experimental Protocols
5.1. Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound for adenosine receptors using a radiolabeled ligand.
Objective: To quantify the interaction between a test compound and a specific adenosine receptor subtype.
Materials:
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Cell membranes expressing the adenosine receptor of interest.
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Radioligand (e.g., [³H]DPCPX for A₁ receptors).
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Test compound.
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Non-specific binding control (e.g., theophylline).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail.
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Scintillation counter.
Procedure:
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Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
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Assay Setup: In a microtiter plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
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Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Kᵢ value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
Caption: Radioligand receptor binding assay workflow.
5.2. Functional Assay: cAMP Measurement
This protocol describes a method to assess the functional activity of a compound on adenosine receptors by measuring changes in intracellular cAMP levels.
Objective: To determine if a test compound is an agonist or antagonist of A₁/A₃ or A₂ₐ/A₂ₑ receptors.
Materials:
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Cells expressing the adenosine receptor of interest.
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Test compound.
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Forskolin (an adenylyl cyclase activator, used for A₁/A₃ assays).
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cAMP assay kit (e.g., ELISA-based).
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Cell lysis buffer.
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Plate reader.
Procedure:
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Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
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Compound Treatment:
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For A₂ₐ/A₂ₑ Agonist Assay: Treat the cells with various concentrations of the test compound.
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For A₁/A₃ Agonist Assay: Pre-treat the cells with forskolin to stimulate cAMP production, then add various concentrations of the test compound.
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Incubation: Incubate the plate for a specific time at 37°C.
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Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
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cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions.
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Data Analysis: Measure the signal using a plate reader and calculate the cAMP concentration for each treatment. Plot the concentration-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Conclusion
Adenosine is a multifaceted signaling molecule with a well-defined chemical structure and complex pharmacology. Understanding its signaling pathways and having robust experimental protocols are crucial for the development of new therapeutics targeting the adenosinergic system. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 4. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
